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Compound of Interest

Compound Name: Ro18-5362

Cat. No.: B1662723 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of Ro18-5362, a

prodrug of the potent gastric H+/K+-ATPase inhibitor Ro18-5364, in gastroenterology research.

This guide is intended for researchers, scientists, and drug development professionals

investigating gastric acid secretion and potential therapeutic interventions for acid-related

gastrointestinal disorders.

Introduction
Ro18-5362 is a sulfide-containing compound that acts as a prodrug for the active sulfoxide

agent, Ro18-5364. In the acidic environment of the stomach, Ro18-5362 is converted to Ro18-

5364, which then irreversibly inhibits the gastric H+/K+-ATPase, commonly known as the

proton pump. This enzyme is the final step in the secretion of gastric acid. The targeted, acid-

activated mechanism of action makes Ro18-5362 and its active form valuable tools for studying

the physiology of gastric acid secretion and for the preclinical evaluation of novel anti-secretory

agents.

Mechanism of Action
The inhibitory action of the Ro18-5362/Ro18-5364 system is a multi-step process that is

critically dependent on the acidic environment of the gastric parietal cells.

Prodrug Administration: The inactive prodrug, Ro18-5362, is administered.
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Acid-Catalyzed Conversion: In the acidic compartments of the parietal cells, Ro18-5362
undergoes a chemical transformation into its active sulfoxide form, Ro18-5364.

Covalent Binding: Ro18-5364 then forms a covalent disulfide bond with cysteine residues on

the luminal surface of the H+/K+-ATPase.

Inhibition of Proton Pumping: This covalent modification inactivates the enzyme, preventing

the transport of H+ ions into the gastric lumen and thereby inhibiting acid secretion.

This pH-dependent activation ensures that the inhibitory effect is localized to the site of acid

secretion, minimizing potential off-target effects.
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Data Presentation
The following tables summarize the key quantitative data for Ro18-5362 and its active form,

Ro18-5364, based on available research.

Compound Target Activity
Apparent Ki (at
pH 6)

Reference

Ro18-5362 H+/K+-ATPase
Prodrug; largely

inactive
> 0.1 mM [1]

Ro18-5364 H+/K+-ATPase

Potent,

irreversible

inhibitor

0.1 µM [1][2]

Parameter Observation Reference

Inhibitor Binding

Covalently binds to the ~100

kDa α-subunit of the H+/K+-

ATPase.

[1]

Reversibility

Inhibition can be reversed by

sulfhydryl reagents like

dithiothreitol (DTT) and

mercaptoethanol.

[1]

pH Dependence

Inhibitory action is markedly

higher at lower pH due to the

acid-catalyzed conversion of

the prodrug.

Enantioselectivity

No significant difference in

inhibitory activity was observed

between the two enantiomers

of Ro18-5364.
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Detailed methodologies for key experiments utilizing Ro18-5362/Ro18-5364 are provided

below.

Protocol 1: Preparation of H+/K+-ATPase Enriched
Gastric Vesicles
This protocol describes the isolation of H+/K+-ATPase-enriched vesicles from rabbit or pig

gastric mucosa, which are essential for in vitro assays.

Materials:

Fresh or frozen rabbit or pig stomachs

Homogenization Buffer: 250 mM Sucrose, 0.2 mM EDTA, 10 mM Tris-HCl, pH 7.4

Sucrose Solutions: 37% (w/v) and 10% (w/v) in 5 mM Tris-HCl, pH 7.4

Resuspension Buffer: 250 mM Sucrose, 5 mM Tris-HCl, pH 7.4

Dounce homogenizer

High-speed and ultra-centrifuge

Procedure:

Excise the gastric mucosa from the fundic region of the stomach and wash with cold saline.

Scrape the mucosal layer and homogenize in ice-cold Homogenization Buffer.

Centrifuge the homogenate at 20,000 x g for 30 minutes at 4°C to remove larger cellular

debris.

Collect the supernatant and centrifuge at 100,000 x g for 60 minutes at 4°C to pellet the

microsomes.

Resuspend the microsomal pellet in Resuspension Buffer.
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Layer the resuspended microsomes onto a discontinuous sucrose gradient (37% and 10%

sucrose).

Centrifuge at 150,000 x g for 2 hours at 4°C.

The H+/K+-ATPase-enriched vesicles will be located at the interface of the 10% and 37%

sucrose layers.

Carefully collect the vesicle fraction, dilute with Resuspension Buffer, and pellet by

centrifugation at 100,000 x g for 60 minutes at 4°C.

Resuspend the final pellet in a minimal volume of Resuspension Buffer, determine the

protein concentration, and store at -80°C.
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Protocol 2: In Vitro H+/K+-ATPase Activity Assay
This assay measures the ATP hydrolysis activity of the proton pump and its inhibition by Ro18-

5364.

Materials:

H+/K+-ATPase enriched gastric vesicles (from Protocol 1)

Ro18-5362 and/or Ro18-5364 stock solutions (in DMSO)

Assay Buffer: 40 mM Tris-HCl (pH adjusted as needed, e.g., 6.0, 7.4), 2 mM MgCl2

ATP solution (2 mM)

KCl solution (20 mM)

Malachite Green Reagent for phosphate detection

96-well microplate and reader

Procedure:

Prepare serial dilutions of Ro18-5362/Ro18-5364 in Assay Buffer at the desired pH.

In a 96-well plate, add 10 µL of the compound dilution or vehicle control (DMSO).

Add 70 µL of Assay Buffer to each well.

Add 10 µL of H+/K+-ATPase enriched vesicles (final concentration ~5-10 µ g/well ).

Pre-incubate the plate at 37°C for 10-30 minutes to allow for prodrug conversion (if using

Ro18-5362) and inhibitor binding.

Initiate the reaction by adding 10 µL of a pre-warmed mixture of ATP and KCl.

Incubate at 37°C for 20-30 minutes.
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Stop the reaction and measure the amount of inorganic phosphate released using the

Malachite Green Reagent according to the manufacturer's instructions.

Calculate the percent inhibition relative to the vehicle control.

Protocol 3: Vesicular Proton Transport Assay
This assay directly measures the pumping of protons into the gastric vesicles using a pH-

sensitive fluorescent dye.

Materials:

H+/K+-ATPase enriched gastric vesicles (from Protocol 1)

Ro18-5362 and/or Ro18-5364 stock solutions

Assay Buffer: 150 mM KCl, 5 mM MgCl2, 5 mM Tris-HCl, pH 7.4

Acridine Orange (pH-sensitive dye)

ATP solution

Valinomycin (K+ ionophore)

Fluorometer

Procedure:

Dilute the gastric vesicles in the Assay Buffer containing Acridine Orange (e.g., 10 µM).

Add the desired concentration of Ro18-5362/Ro18-5364 or vehicle control and pre-incubate.

Add Valinomycin (e.g., 1 µM) to facilitate K+ entry into the vesicles.

Place the cuvette in the fluorometer and record the baseline fluorescence (Excitation: 493

nm, Emission: 530 nm).

Initiate proton transport by adding ATP (e.g., 1 mM).
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The accumulation of protons inside the vesicles will quench the Acridine Orange

fluorescence.

Monitor the decrease in fluorescence over time. The rate of fluorescence quenching is

proportional to the rate of proton transport.

Calculate the percent inhibition of the initial rate of fluorescence quenching compared to the

vehicle control.

Protocol 4: In Vivo Measurement of Gastric Acid
Secretion in Anesthetized Rats
This protocol allows for the evaluation of the antisecretory effects of Ro18-5362 in a whole-

animal model.

Materials:

Sprague-Dawley rats (200-250 g)

Anesthetic (e.g., urethane or ketamine/xylazine)

Ro18-5362 formulation for oral or intravenous administration

Gastric perfusion pump and collection system

pH meter or autotitrator

Stimulants of acid secretion (e.g., histamine, pentagastrin)

Procedure:

Anesthetize the rat and perform a tracheotomy to ensure a clear airway.

Cannulate the esophagus and the duodenum for gastric perfusion.

Perfuse the stomach with warm saline at a constant rate.

Collect the gastric effluent at regular intervals (e.g., 15 minutes).
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Measure the acid output in the collected samples by titration with NaOH to a neutral pH.

After a basal collection period, administer a stimulant of acid secretion (e.g., continuous

intravenous infusion of histamine) to induce a stable level of acid output.

Once a stable stimulated acid secretion is achieved, administer Ro18-5362 by the desired

route (e.g., oral gavage or intravenous injection).

Continue to collect gastric effluent and measure acid output to determine the extent and

duration of inhibition.
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Conclusion
Ro18-5362, through its active form Ro18-5364, serves as a highly specific and potent tool for

the investigation of gastric acid secretion. Its acid-activated mechanism of action provides a

targeted approach to studying the H+/K+-ATPase. The protocols outlined in this document

provide a foundation for researchers to utilize this compound effectively in both in vitro and in

vivo models to further our understanding of gastric physiology and to aid in the development of

novel therapies for acid-related disorders.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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